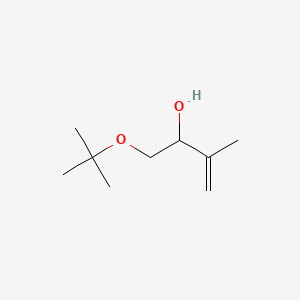
Barium(2+);hydroxide;octahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium(2+);hydroxide;octahydrate, also known as barium hydroxide octahydrate, is a chemical compound with the formula Ba(OH)₂·8H₂O. It is a white crystalline solid that is highly soluble in water and forms a strong alkaline solution. This compound is commonly used in various industrial and laboratory applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Barium hydroxide octahydrate can be synthesized by dissolving barium oxide (BaO) in water. The reaction is highly exothermic and produces barium hydroxide, which crystallizes as the octahydrate form: [ \text{BaO} + 9\text{H}_2\text{O} \rightarrow \text{Ba(OH)}_2·8\text{H}_2\text{O} ] Alternatively, barium sulfide (BaS) can be reacted with water to produce barium hydroxide: [ \text{BaS} + \text{H}_2\text{O} \rightarrow \text{Ba(OH)}_2 + \text{H}_2\text{S} ] The octahydrate form is typically used because it is more stable and easier to handle .
Industrial Production Methods
In industrial settings, barium hydroxide octahydrate is produced by reacting barium oxide with water. The process involves careful control of reaction conditions to ensure the formation of the octahydrate form. The resulting product is then purified and crystallized to obtain high-purity barium hydroxide octahydrate .
Análisis De Reacciones Químicas
Types of Reactions
Barium hydroxide octahydrate undergoes various chemical reactions, including:
Neutralization Reactions: Reacts with acids to form barium salts and water.
Decomposition: Decomposes to barium oxide and water when heated to 800°C.
Precipitation Reactions: Forms insoluble barium carbonate when reacted with carbon dioxide.
Common Reagents and Conditions
Acids: Reacts with acids such as hydrochloric acid to form barium chloride and water.
Carbon Dioxide: Reacts with carbon dioxide to form barium carbonate.
Heat: Decomposes to barium oxide and water at high temperatures.
Major Products Formed
Barium Chloride: Formed from the reaction with hydrochloric acid.
Barium Carbonate: Formed from the reaction with carbon dioxide.
Barium Oxide: Formed from the decomposition of barium hydroxide at high temperatures.
Aplicaciones Científicas De Investigación
Barium hydroxide octahydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and titrations.
Biology: Employed in the preparation of biological samples and as a catalyst in biochemical reactions.
Medicine: Utilized in the synthesis of pharmaceuticals and as a diagnostic reagent.
Industry: Used in the production of ceramics, glass, and other materials.
Mecanismo De Acción
Barium hydroxide octahydrate exerts its effects primarily through its strong alkaline nature. It dissociates in water to release hydroxide ions (OH⁻), which can neutralize acids and participate in various chemical reactions. The compound’s ability to form barium salts with different anions also contributes to its diverse applications .
Comparación Con Compuestos Similares
Similar Compounds
Calcium Hydroxide: Similar in its alkaline properties but less soluble in water.
Strontium Hydroxide: Also forms strong alkaline solutions but has different solubility and reactivity characteristics.
Magnesium Hydroxide: Less soluble in water and used primarily as an antacid and laxative.
Uniqueness
Barium hydroxide octahydrate is unique due to its high solubility in water and its ability to form stable octahydrate crystals. These properties make it particularly useful in applications requiring a strong alkaline solution and in the synthesis of other barium compounds .
Propiedades
Fórmula molecular |
BaH17O9+ |
|---|---|
Peso molecular |
298.46 g/mol |
Nombre IUPAC |
barium(2+);hydroxide;octahydrate |
InChI |
InChI=1S/Ba.9H2O/h;9*1H2/q+2;;;;;;;;;/p-1 |
Clave InChI |
OSYYNBAAGHRVOO-UHFFFAOYSA-M |
SMILES canónico |
O.O.O.O.O.O.O.O.[OH-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine](/img/structure/B13744219.png)
![4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13744220.png)
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide](/img/structure/B13744224.png)


![2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid](/img/structure/B13744251.png)






